3-Iodophenol

Description

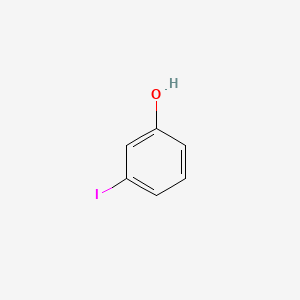

Structure

3D Structure

Properties

IUPAC Name |

3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTKWBZFNQHAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052305 | |

| Record name | 3-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light brown solid; [Alfa Aesar MSDS] | |

| Record name | 3-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | 3-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-02-8 | |

| Record name | 3-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU584Z4CZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Iodophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodophenol (CAS No: 626-02-8), a pivotal halogenated phenol (B47542) intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in forming carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura coupling are provided, alongside visual diagrams to elucidate reaction pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as m-iodophenol, is an aromatic organic compound valued for its dual reactivity, stemming from its phenolic hydroxyl group and the iodo substituent on the benzene (B151609) ring.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 626-02-8 | [2] |

| Molecular Formula | C₆H₅IO | [2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Appearance | Yellow-beige to grey crystalline powder/crystals | [2] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 190 °C | [2] |

| Solubility | Slightly soluble in water; soluble in DMSO, ethyl acetate, and chloroform. | [2] |

| pKa | 9.03 | [2] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through the diazotization of 3-aminophenol (B1664112), followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis Pathway

The following diagram illustrates the chemical transformation from 3-aminophenol to this compound.

References

physical properties of 3-Iodophenol

An In-depth Technical Guide on the Physical Properties of 3-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 626-02-8), a key intermediate in organic synthesis and pharmaceutical chemistry.[1][2][3] The information is curated for professionals engaged in research and development, offering quantitative data, general experimental methodologies, and logical workflows.

Chemical Identity and Structure

This compound, also known as m-iodophenol, is an aromatic organic compound consisting of a phenol (B47542) ring substituted with an iodine atom at the meta-position.[4] This structure makes it a valuable precursor for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, where the iodine atom serves as an effective leaving group.[2]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the tables below. Data has been compiled from various sources, and ranges are provided where variations exist in the literature.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 220.01 g/mol | [1][2][5][7][8] |

| Appearance | Yellow-beige to gray crystalline powder, crystals, or chunks. | [1][2][3][5] |

| Melting Point | 36.0 - 44 °C | [1][3][6][8][9][10][11] |

| Boiling Point | 186 - 190 °C (at 100 mmHg) | [1][4][9] |

| Density | ~1.867 g/cm³ (estimate) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][3][8][11] |

| Vapor Pressure | 0.00339 - 0.00616 mmHg (at 25 °C) | [1][7] |

| Refractive Index | 1.669 | [1][9] |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble. | [1][5][6] |

| Solvent Solubility | Soluble in Chloroform (B151607), Ethyl Acetate, and DMSO. | [1][3][5] |

| Acidity (pKa) | 9.03 (at 25 °C) | [1][3][4] |

Table 3: Spectral Data Summary

| Spectroscopy Type | Key Information | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the aromatic protons. | [7][12] |

| ¹³C NMR | Spectra available. | [13] |

| Infrared (IR) | Spectra available. | [7] |

| Mass Spectrometry (MS) | GC-MS data available, molecular ion peak consistent with molecular weight. | [7] |

| Enthalpy of Formation | Standard molar enthalpy of formation in the gaseous phase (ΔfHₘº) is -(7.2 ± 2.1) kJ·mol⁻¹. | [14] |

Experimental Protocols for Property Determination

While specific, detailed experimental records for the determination of every physical property of this compound are not publicly available, the following sections describe the standard, universally accepted methodologies that would be employed by researchers.

Melting Point Determination

The melting point is determined to assess the purity of the crystalline solid. A common laboratory method is using a calibrated digital melting point apparatus.

-

Protocol:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this is expected to be in the 36-44 °C range.[1][6][11]

-

Solubility Assessment

Solubility is a qualitative or quantitative measure of a solute's ability to dissolve in a solvent. For a compound like this compound, its solubility in water and various organic solvents is a critical parameter for reaction and purification setup.

-

Protocol (Qualitative):

-

Approximately 10-20 mg of this compound is added to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethyl acetate, chloroform).

-

The mixture is agitated or vortexed at a controlled temperature (typically 25 °C).

-

The sample is visually inspected for dissolution. If the solid dissolves completely, it is deemed "soluble." If it remains undissolved, it is "insoluble." If a small amount dissolves, it is "slightly soluble." this compound is slightly soluble in water but shows good solubility in solvents like chloroform and ethyl acetate.[1][3][5]

-

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. Potentiometric titration is a highly accurate method for its determination.

-

Protocol:

-

A precise mass of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

-

A calibrated pH electrode is submerged in the solution, which is stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for pKa Determination via Titration.

References

- 1. This compound [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 626-02-8 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 626-02-8 | >98% [smolecule.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 626-02-8 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. A11155.09 [thermofisher.com]

- 11. 3-ヨードフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound(626-02-8) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pubs.acs.org [pubs.acs.org]

3-Iodophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility and Reactions of 3-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a focus on its solubility in organic solvents and its applications in chemical synthesis. While precise quantitative solubility data is sparse in publicly available literature, this document compiles qualitative solubility information, key physical properties, and detailed experimental protocols for its use in common organic reactions.

This compound is an aromatic organic compound that serves as a vital intermediate in pharmaceutical development and fine chemical manufacturing.[1] It appears as a white, off-white, or yellow-beige to gray crystalline solid at room temperature.[2][3][4] The presence of both a hydroxyl group and an iodine atom on the benzene (B151609) ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[5]

| Property | Value | References |

| CAS Number | 626-02-8 | [6] |

| Molecular Formula | C₆H₅IO | [6] |

| Molecular Weight | 220.01 g/mol | [4] |

| Melting Point | 42-44 °C | [3][4] |

| Boiling Point | 186-190 °C (at 100 mmHg) | [6][7] |

| pKa | 9.03 (at 25 °C) | [3][6] |

| Appearance | Yellow-beige to gray crystalline powder/chunks | [3][4] |

Solubility Profile

This compound's solubility is dictated by its phenolic hydroxyl group, which can participate in hydrogen bonding, and its iodinated aromatic ring, which contributes to its non-polar character. It is generally more soluble in organic solvents than in water.

The following table summarizes the qualitative solubility of this compound in various common solvents based on available data.

| Solvent Class | Solvent | Solubility | References |

| Aqueous | Water | Slightly Soluble / Partly Miscible | [2][3][8][9][10] |

| Hot Water | Soluble | [8] | |

| Aqueous Alkali | Soluble | [11] | |

| Alcohols | Alcohol (general) | Soluble | [8] |

| Ethers | Ether (general) | Soluble | [8] |

| Halogenated | Chloroform | Good Solubility | [2][3][12] |

| Aprotic Polar | Ethyl Acetate | Good Solubility | [2][3][12] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][9] | |

| Aromatic | Benzene | Soluble | [8] |

| Other | Carbon Disulfide | Soluble | [8] |

Key Synthetic Applications & Reaction Pathways

This compound is a versatile reagent primarily utilized for its dual reactive sites: the phenolic hydroxyl group and the carbon-iodine bond.[5] The aryl iodide moiety is particularly valuable as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1][5]

Key reaction types include:

-

Cross-Coupling Reactions : The C-I bond readily participates in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][5]

-

Hydroxyl Group Functionalization : The phenolic -OH group can be easily functionalized through etherification and esterification.[1][2]

-

Nucleophilic Aromatic Substitution : The hydroxyl group can be modified or used as a directing group in further reactions.[5]

Below is a diagram illustrating the primary reaction pathways for this compound.

Caption: Logical diagram of this compound's main reaction types.

Experimental Protocols

While specific protocols for determining the solubility of this compound are not detailed in the reviewed literature, protocols for its synthetic applications are well-documented. The following are representative experimental methods for the synthesis of this compound and its use in a Sonogashira coupling reaction.

Synthesis of this compound from 3-Aminophenol (B1664112)

This method involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.[4]

Procedure:

-

A mixture of 3-aminophenol and hydrochloric acid is prepared and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (B80452) is added dropwise to the cooled mixture to form the corresponding diazonium salt. The temperature should be maintained below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of potassium iodide.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product, this compound, is then extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

Selective Sonogashira Coupling at the C-I Bond

This protocol describes a typical palladium-catalyzed Sonogashira coupling of an aryl iodide (like this compound) with a terminal alkyne.[13]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 2-4 mol%)

-

Mild base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA))

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

The following diagram illustrates a generalized workflow for this type of cross-coupling experiment.

Caption: A step-by-step workflow for a Sonogashira coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 626-02-8 | >98% [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. bloomtechz.com [bloomtechz.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. This compound CAS 626-02-8 - Chemical Supplier Unilong [unilongindustry.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Iodophenol from 3-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-iodophenol from 3-aminophenol (B1664112), a key transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary synthesis route involves a Sandmeyer-type reaction, proceeding through the diazotization of 3-aminophenol followed by iodination. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for this process.

Reaction Overview and Mechanism

The conversion of 3-aminophenol to this compound is a classic example of a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group.[1][2][3] The process occurs in two principal stages:

-

Diazotization: The primary aromatic amine (3-aminophenol) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5][6] This reaction, conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, converts the amino group into a diazonium group (-N₂⁺).[1][5]

-

Iodination: The intermediate diazonium salt is then reacted with a source of iodide ions, most commonly potassium iodide (KI).[5][6] This results in the displacement of the diazonium group as nitrogen gas (N₂) and the introduction of an iodine atom onto the aromatic ring. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step often proceeds effectively without one.[7] The reaction is an example of a radical-nucleophilic aromatic substitution.[2][7]

Reaction Scheme:

Where X is the conjugate base of the strong acid used.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound from 3-aminophenol. The yield is based on analogous reactions for isomeric iodophenols.[5]

| Parameter | Value | Reference |

| Starting Material | 3-Aminophenol | |

| Final Product | This compound | |

| Molecular Formula | C₆H₅IO | [8] |

| Molecular Weight | 220.01 g/mol | [8] |

| Typical Yield | 65-75% | [5] |

| Melting Point | 42-44 °C | [9] |

| Appearance | White to light brown solid | [8] |

| Solubility | Slightly soluble in water, soluble in chloroform (B151607) and ethyl acetate | [4][9] |

Spectroscopic Data:

| Spectroscopy | Key Peaks/Shifts (δ in ppm) | Reference |

| ¹H NMR (CDCl₃) | 7.27 (t, 1H), 7.21 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 5.01 (s, 1H, -OH) | [10] |

| ¹³C NMR | Data not explicitly found in searches, but expected to show 6 aromatic carbon signals. | |

| IR | Data not explicitly found, but characteristic peaks for O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-I stretch (~500-600 cm⁻¹) would be expected. |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of an isomeric iodophenol and is applicable to the synthesis of this compound.[5]

Materials:

-

3-Aminophenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Chloroform (or other suitable extraction solvent like ethyl acetate)

-

Ligroin (for recrystallization)

-

Ice

-

Deionized Water

Equipment:

-

Large beaker or flask for the reaction

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Recrystallization apparatus

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

-

In a 1 L beaker, combine 109 g (1.0 mole) of 3-aminophenol with 500 g of crushed ice and 500 mL of water.

-

While stirring, slowly add 65 mL (1.2 moles) of concentrated sulfuric acid. Continue stirring until the 3-aminophenol has dissolved.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of 72 g (1.0 mole) of sodium nitrite in 150 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold 3-aminophenol solution over the course of one hour, maintaining the temperature at or below 5 °C with constant mechanical stirring.

-

After the addition is complete, continue stirring for an additional 20 minutes at the same temperature.

Step 2: Iodination

-

In a separate large container, prepare a solution of 200 g (1.2 moles) of potassium iodide in 200 mL of water and cool it in an ice bath.

-

Pour the cold diazonium salt solution into the cold potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will occur.

-

Allow the mixture to stand for a few minutes, then warm it slowly on a water bath to 75-80 °C. Maintain this temperature until the evolution of nitrogen ceases. The this compound will separate as a dark, heavy oil.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product three times with 150 mL portions of chloroform.

-

Combine the organic extracts and wash them with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 186-188 °C at 100 mmHg.[11]

-

For further purification, the distilled product can be recrystallized from ligroin to yield a colorless crystalline solid.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two-stage process for the synthesis of this compound from 3-aminophenol.

Caption: Synthesis pathway of this compound from 3-Aminophenol.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the experimental procedure, from the initial reaction to the final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound from 3-aminophenol. The described Sandmeyer reaction is a reliable and scalable method, crucial for obtaining this valuable intermediate for further applications in research and development. Adherence to the detailed protocol, particularly the temperature control during diazotization, is critical for achieving a high yield and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. portal.tpu.ru [portal.tpu.ru]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. This compound | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound in India - Chemicalbook.in [chemicalbook.in]

- 10. This compound(626-02-8) 1H NMR [m.chemicalbook.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Iodophenol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodophenol is an aromatic organic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] Its structure, featuring a hydroxyl group and an iodine atom on a benzene (B151609) ring, provides two reactive sites for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in key cross-coupling reactions.

Chemical Structure and Properties

This compound, also known as m-iodophenol, consists of a phenol (B47542) molecule substituted with an iodine atom at the meta position. This substitution pattern imparts specific reactivity and physical properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 626-02-8 | |

| Molecular Formula | C₆H₅IO | |

| Molecular Weight | 220.01 g/mol | |

| Appearance | Beige to yellow crystalline solid | [4] |

| Melting Point | 42-44 °C | |

| Boiling Point | 190 °C at 100 mmHg | [5] |

| pKa | 9.03 | [5] |

| Solubility | Slightly soluble in water; soluble in chloroform, ethyl acetate, and DMSO. | [2] |

| Density | 1.8665 g/cm³ (estimate) | [5] |

Spectral Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl proton. | [6] |

| ¹³C NMR | Signals for the six carbon atoms of the benzene ring. | [6] |

| IR Spectroscopy | Characteristic absorption bands for the O-H and C-I bonds, as well as aromatic C-H and C=C stretching. | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [6] |

Experimental Protocols

Synthesis of this compound from 3-Aminophenol (B1664112)

This protocol describes the synthesis of this compound via the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.[2][7]

Materials:

-

3-Aminophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a beaker, dissolve 3-aminophenol in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the 3-aminophenol solution while maintaining the temperature between 0-5 °C and stirring continuously. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it in a water bath until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature. A dark oily layer of crude this compound may separate.

-

Extract the crude product with diethyl ether or dichloromethane.

-

Wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with water and then brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[8]

Materials:

-

Crude this compound

-

A suitable solvent (e.g., a mixture of hexanes and ethyl acetate, or water)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.

-

If there are any insoluble impurities, perform a hot filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.

-

Dry the purified crystals, for example, in a desiccator under vacuum.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy [9][10]

-

Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11][12] Ensure the sample is fully dissolved.

-

¹H NMR Parameters: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the aromatic and hydroxyl proton regions.

-

¹³C NMR Parameters: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a higher sample concentration (if possible) and a greater number of scans will be required. A longer relaxation delay may also be necessary for quaternary carbons.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr plates.[14] For a solution spectrum, dissolve the sample in a suitable IR-transparent solvent like chloroform.[15]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Ionization Method: Electron Ionization (EI) is a common method for relatively stable and volatile compounds like this compound.

-

Data Acquisition: Obtain the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its ability to participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Synthesis of 3-Phenylphenol [3][18][19]

-

To a reaction vessel, add this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds.[20][21]

Experimental Protocol: Synthesis of 3-Anilinophenol [20][22]

-

In a reaction vessel, combine this compound, aniline, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and potentially a ligand (e.g., a diamine).

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere to a high temperature (often >150 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract the product.

-

Purify the crude product by appropriate methods such as column chromatography.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4][23][24] It is harmful if swallowed or inhaled and causes skin and eye irritation.[4][23] Work should be conducted in a well-ventilated fume hood.[1][4] Refer to the Safety Data Sheet (SDS) for complete safety information.[1][4][23]

Conclusion

This compound is a key intermediate with broad utility in organic synthesis, particularly for the construction of biaryl and aryl ether linkages that are prevalent in many pharmaceutical compounds. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis, purification, and spectroscopic characterization. The outlined procedures for its application in Suzuki-Miyaura and Ullmann coupling reactions highlight its importance for researchers and professionals in the field of drug development. Adherence to the provided safety precautions is essential when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound(626-02-8) IR Spectrum [chemicalbook.com]

- 6. This compound(626-02-8) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 13. eng.uc.edu [eng.uc.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. researchgate.net [researchgate.net]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. benchchem.com [benchchem.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Analysis of 3-Iodophenol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Iodophenol (CAS No. 626-02-8). Detailed experimental protocols and visual workflows are included to support researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm (300 MHz) | Chemical Shift (δ) ppm (400 MHz) | Multiplicity | Assignment |

| 7.266 | 7.272 | m | Aromatic C-H |

| 7.210 | 7.213 | m | Aromatic C-H |

| 6.948 | 6.955 | m | Aromatic C-H |

| 6.793 | 6.802 | m | Aromatic C-H |

| 5.01 | - | br s | Phenolic O-H |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | C-OH |

| 134.5 | Aromatic C-H |

| 131.0 | Aromatic C-H |

| 122.5 | Aromatic C-H |

| 114.9 | Aromatic C-H |

| 94.4 | C-I |

Note: Specific peak assignments for aromatic carbons can vary. The carbon attached to the electronegative oxygen atom is significantly deshielded and appears at a higher chemical shift.[2]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H and C-O bonds of the phenol (B47542) group, as well as vibrations from the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3600 (broad) | O-H stretch (phenolic) |

| ~3000-3100 | Aromatic C-H stretch |

| ~1580-1600 | Aromatic C=C stretch |

| ~1450-1500 | Aromatic C=C stretch |

| ~1200-1300 | C-O stretch (phenolic) |

| ~650-700 | C-I stretch |

Note: The exact positions of the peaks can vary depending on the sampling method (e.g., KBr disc, Nujol mull, or thin film).[3][4]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Assignment | Relative Intensity |

| 220 | [M]⁺ (Molecular Ion) | High[5][6] |

| 93 | [M - I]⁺ | High[6] |

| 65 | [C₅H₅]⁺ | Moderate[6] |

The molecular weight of this compound is 220.01 g/mol .[6][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8] Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved and free of any solid particles.

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform shimming on the magnetic field to optimize its homogeneity, which is crucial for obtaining high-resolution spectra.[9]

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[10] The number of scans will be significantly higher for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

-

Data Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[11]

-

Sample Application : Place a small amount of solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the sample scan.

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[11]

-

Instrument Tuning and Calibration : Before analysis, tune and calibrate the mass spectrometer according to the manufacturer's guidelines, typically using a known calibration compound to ensure mass accuracy.[12]

-

Sample Introduction : Introduce a small quantity of this compound into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[6]

-

Ionization : In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions (the molecular ion and various fragments) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity as a function of the m/z ratio.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound(626-02-8) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(626-02-8) IR Spectrum [chemicalbook.com]

- 5. This compound(626-02-8) MS [m.chemicalbook.com]

- 6. This compound | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 3-iodo- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. emory.edu [emory.edu]

- 10. sc.edu [sc.edu]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

A Technical Guide to 3-Iodophenol: Commercial Availability, Purity, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenol (m-iodophenol) is a versatile aromatic organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique combination of a reactive iodine atom and a modifiable phenolic hydroxyl group makes it an invaluable intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its key applications in cross-coupling reactions, and its role in the synthesis of bioactive molecules, including a discussion of relevant signaling pathways.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound is typically high, with most suppliers offering grades of 98% or higher. For pharmaceutical applications, where stringent quality control is paramount, higher purity grades are often required to minimize impurities that could affect the safety and efficacy of the final drug product.

Below is a summary of prominent suppliers and their typical product specifications. It is always recommended to request a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Table 1: Commercial Availability and Purity of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Appearance | Melting Point (°C) |

| Sigma-Aldrich | 626-02-8 | C₆H₅IO | 220.01 | 98% | Yellow-beige to grey crystalline powder | 42-44 |

| Thermo Fisher Scientific | 626-02-8 | C₆H₅IO | 220.01 | 99% | White to pale cream powder or fused solid | 36-42 |

| MedChemExpress | 626-02-8 | C₆H₅IO | 220.01 | >98% | Yellow to brown solid/liquid | <42 (Solid), >44 (Liquid) |

| Chemsavers | 626-02-8 | C₆H₅IO | 220.01 | 98% | Not specified | Not specified |

| Infinium Pharmachem | 626-02-8 | C₆H₅IO | 220.01 | Not specified | Pink to brown solid below 30°C | Not specified |

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 626-02-8 |

| IUPAC Name | This compound |

| Synonyms | m-Iodophenol, m-Hydroxyiodobenzene |

| Molecular Formula | C₆H₅IO |

| Molecular Weight | 220.01 g/mol |

| Appearance | Yellow-beige to grey crystalline powder or solid |

| Melting Point | 36-44 °C |

| Boiling Point | 186-187 °C at 100 mmHg |

| Solubility | Slightly soluble in water; soluble in chloroform, ethyl acetate (B1210297), and DMSO. |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources, including 1H NMR, 13C NMR, IR, and mass spectrometry data.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its aryl iodide and phenolic hydroxyl functionalities. The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of various aryl or vinyl substituents at the 3-position.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenylphenol.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, providing a route to 3-alkynylphenols, which are valuable intermediates in the synthesis of various organic materials and bioactive molecules.

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (B144264) (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol)

-

Triethylamine (B128534) (TEA, 3.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

In an oven-dried round-bottom flask containing a magnetic stir bar, dissolve this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous THF.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add triethylamine and phenylacetylene to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)phenol.

Role in the Synthesis of Bioactive Molecules and Modulation of Signaling Pathways

This compound and its derivatives are key precursors in the synthesis of a wide range of bioactive molecules due to the versatility of the iodo and hydroxyl groups for further functionalization. While direct involvement of this compound in signaling pathways is not extensively documented, it serves as a critical scaffold for compounds that modulate these pathways. A notable example is the synthesis of analogues of AdipoRon, a synthetic agonist of the adiponectin receptors (AdipoR1 and AdipoR2). AdipoRon has demonstrated potential in the treatment of metabolic diseases by activating the AMPK and PPARα signaling pathways.[1][2] The synthesis of AdipoRon analogues can be conceptually adapted from a this compound starting material.

The AdipoRon Signaling Pathway

AdipoRon mimics the effects of the hormone adiponectin by binding to and activating its receptors, AdipoR1 and AdipoR2. This activation triggers a cascade of intracellular events, primarily through the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[3][4]

-

AMPK Activation: Activation of AdipoR1 leads to the phosphorylation and activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis. It promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP, like protein and lipid synthesis.

-

PPARα Activation: AdipoR2 activation is linked to the stimulation of the PPARα signaling pathway. PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, particularly in the liver, by upregulating genes involved in fatty acid uptake and oxidation.

The combined activation of these pathways by AdipoRon and its analogues leads to improved insulin (B600854) sensitivity, reduced glucose levels, and decreased lipid accumulation, making them promising therapeutic targets for type 2 diabetes and other metabolic disorders.

Synthesis of Kinase Inhibitors

The 3-hydroxyphenyl motif is present in numerous kinase inhibitors. The strategic placement of substituents on the phenyl ring is crucial for achieving high potency and selectivity. This compound provides a versatile starting point for introducing a variety of functionalities through cross-coupling reactions, enabling the synthesis of libraries of potential kinase inhibitors for screening and optimization. The development of specific inhibitors for protein kinases is a major focus in cancer therapy and the treatment of other diseases driven by aberrant signaling.

Conclusion

This compound is a commercially accessible and high-purity chemical intermediate with significant applications in research and drug development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient synthesis of complex molecular architectures. As a building block for bioactive molecules, including potential kinase inhibitors and analogues of metabolic regulators like AdipoRon, this compound will continue to be a valuable tool for scientists working at the interface of chemistry and biology. This guide provides a foundational understanding of its properties, applications, and the experimental methodologies required to leverage its full synthetic potential.

References

An In-depth Technical Guide to Key Reactions Involving 3-Iodophenol's Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodophenol is a versatile aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups: a reactive hydroxyl group and an iodine atom that can participate in a variety of cross-coupling reactions. This technical guide focuses on the core reactions involving the hydroxyl group of this compound, providing a detailed examination of etherification, esterification, and oxidation reactions. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives. The principal reactions involving this hydroxyl group are etherification, esterification, and oxidation.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from phenols. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the corresponding ether.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | Sodium Hydroxide (B78521) | Methanol (B129727) | Reflux | 1 | >95 (estimated) |

| Benzyl Bromide | Potassium Carbonate | Acetone | Reflux | 6 | ~90 (estimated) |

| Ethyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 4 | >90 (estimated) |

Note: The yields provided are estimates based on analogous reactions and may vary depending on the specific experimental conditions.

Materials:

-

This compound

-

Methyl Iodide

-

Sodium Hydroxide

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

-

To this solution, add a solution of sodium hydroxide (1.1 eq) in water.

-

Add methyl iodide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 3-iodoanisole.

Workflow for the synthesis of 3-iodoanisole.

Esterification via Acylation

Esterification of this compound is readily achieved through acylation with acid chlorides or anhydrides in the presence of a base. This reaction provides a straightforward method for introducing ester functionalities, which are common motifs in biologically active molecules.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | 25 | 2 | ~95 (estimated) |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 25 | 3 | ~92 (estimated) |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | 100 | 1 | >90 (estimated) |

Note: The yields provided are estimates based on analogous reactions and may vary depending on the specific experimental conditions.

Materials:

-

This compound

-

Acetyl Chloride

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in dry dichloromethane.

-

Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-iodophenyl acetate.

Workflow for the synthesis of 3-iodophenyl acetate.

Oxidation to Quinones

The oxidation of phenols to quinones is a fundamental transformation in organic synthesis. For this compound, this reaction can be achieved using various oxidizing agents, with Fremy's salt (potassium nitrosodisulfonate) and Salcomine (a cobalt-salen complex) being notable examples for their selectivity.

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Fremy's Salt | Acetone/Water | 25 | 1 | 3-Iodo-1,2-benzoquinone | Moderate (qualitative) |

| Salcomine/O₂ | Chloroform | 25 | 24 | 3-Iodo-1,4-benzoquinone | Variable |

Note: Yields for these reactions are highly dependent on the specific conditions and substrate. The data presented is based on general reactivity patterns of phenols.

Materials:

-

This compound

-

Fremy's Salt (Potassium nitrosodisulfonate)

-

Sodium dihydrogen phosphate (B84403)

-

Acetone

-

Water

-

Diethyl ether

Procedure:

-

Prepare a buffer solution by dissolving sodium dihydrogen phosphate in water.

-

In a flask, dissolve this compound (1.0 eq) in acetone.

-

In a separate, larger flask, dissolve Fremy's salt (2.2 eq) in the prepared buffer solution.

-

Cool the Fremy's salt solution in an ice bath and add the solution of this compound dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1 hour. The reaction progress can be observed by a color change.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 3-iodo-1,2-benzoquinone. The product is often used immediately due to its potential instability.

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in various areas of drug discovery. The ability to readily modify the hydroxyl group allows for the synthesis of libraries of compounds for screening against biological targets. For instance, ether and ester derivatives of iodophenols have been investigated as potential enzyme inhibitors and receptor ligands.

The following diagram illustrates a generalized signaling pathway where a derivative of this compound acts as an enzyme inhibitor. This is a conceptual representation based on the known roles of similar phenolic compounds in biological systems.

Inhibition of an enzymatic reaction by a this compound derivative.

Conclusion

The hydroxyl group of this compound provides a versatile handle for a range of chemical transformations, including etherification, esterification, and oxidation. The methodologies outlined in this guide, supported by quantitative data and detailed protocols, offer a solid foundation for researchers to synthesize a diverse array of this compound derivatives. The continued exploration of these reactions will undoubtedly lead to the discovery of novel molecules with significant applications in medicinal chemistry and materials science.

The Pivotal Role of 3-Iodophenol as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenol, a halogenated aromatic organic compound, serves as a critical and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, namely the reactive iodine substituent and the nucleophilic phenolic hydroxyl group, allow for its strategic incorporation into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound in drug discovery and development. It includes a compilation of quantitative data, detailed experimental protocols for its principal transformations, and visual representations of reaction pathways and workflows to support researchers in leveraging this important building block.

Introduction

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a drug development campaign. This compound (meta-iodophenol) has emerged as a valuable scaffold due to the differential reactivity of its functional groups. The carbon-iodine bond is susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Concurrently, the phenolic hydroxyl group provides a handle for etherification and esterification reactions. This dual functionality allows for sequential and regioselective modifications, making this compound an ideal precursor for a range of bioactive molecules, including H2 receptor antagonists and cell-permeable biological probes.[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability of starting materials, scale, and desired purity.

From 3-Aminophenol (B1664112) via Diazotization

A common laboratory-scale synthesis involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with an iodide salt.

Caption: Synthesis of this compound from 3-Aminophenol.

Experimental Protocol:

-

Dissolve 3-aminophenol in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate vessel, prepare a solution of potassium iodide (KI).

-

Slowly add the diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Oxidative Decarboxylation of 3-Iodobenzoic Acid

Another synthetic approach is the oxidative decarboxylation of 3-iodobenzoic acid.[3]

Caption: Synthesis of this compound from 3-Iodobenzoic Acid.

This method can be advantageous in certain contexts but requires specific oxidizing conditions.

Key Reactions of this compound in Pharmaceutical Synthesis

The utility of this compound as a pharmaceutical intermediate is primarily derived from its participation in a variety of powerful chemical transformations.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated under basic conditions to form ethers. This reaction is fundamental in attaching side chains that are crucial for the biological activity of many drugs.

Caption: General Williamson Ether Synthesis with this compound.

Experimental Protocol: Synthesis of 3-Iodophenoxyacetic Acid [4]

-

To a solution of this compound in a suitable solvent such as n-butanol, add sodium butoxide.

-

Heat the mixture to reflux.

-

Add ethyl bromoacetate (B1195939) dropwise to the refluxing solution.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 3-iodophenoxyacetic acid.

Table 1: Representative Williamson Ether Synthesis of this compound

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl bromoacetate | Sodium butoxide | n-Butanol | 3-Iodophenoxyacetic acid | Not specified | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.

This reaction forms a new carbon-carbon bond by coupling this compound with an organoboron compound. It is widely used to synthesize biaryl structures.

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol (General):

-

To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Table 2: Expected Yields for Suzuki-Miyaura Coupling of Iodophenols with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 85-95 |

Note: Data is for general iodophenols and serves as an estimation for this compound.

This reaction forms a carbon-nitrogen bond between this compound and an amine, a crucial step in the synthesis of many nitrogen-containing pharmaceuticals.

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine this compound, an amine, a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring for the required time.

-

After cooling, quench the reaction and extract the product.

-

Purify by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of aryl alkynes.

Caption: Sonogashira Coupling of this compound.

Experimental Protocol (General): [5]

-

To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, work up the reaction by removing the solvent and purifying the product, often by column chromatography.

Table 3: Expected Yields for Sonogashira Coupling of Iodophenols with Phenylacetylene

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25-50 | >90 |

| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | DMF | 25 | 85-95 |

Note: Data is for general iodophenols and serves as an estimation for this compound.

Application in the Synthesis of a Beta-Blocker Precursor

This compound is a key starting material in the synthesis of precursors for aryloxypropanolamine beta-blockers. A common synthetic strategy involves the reaction of this compound with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an amine.

Caption: Synthesis of a Beta-Blocker Precursor from this compound.

Experimental Protocol: Synthesis of 1-(3-Iodophenoxy)-3-(isopropylamino)propan-2-ol

-